2,4-dibromo-6-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
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Overview
Description
2,4-dibromo-6-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound characterized by its unique structure, which includes bromine atoms, a furan ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multiple steps. One common method includes the reaction of 2,4-dibromo-6-hydroxybenzaldehyde with 3-(2-furyl)-5-mercapto-4H-1,2,4-triazole under specific conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and may require the use of a catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-6-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2,4-dibromo-6-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial or fungal cells .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dibromo-6-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 2,4-dibromo-6-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
Uniqueness
Compared to similar compounds, 2,4-dibromo-6-((E)-{[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is unique due to the presence of the furan ring, which can impart different chemical and biological properties.
Properties
Molecular Formula |
C13H8Br2N4O2S |
---|---|
Molecular Weight |
444.10 g/mol |
IUPAC Name |
4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H8Br2N4O2S/c14-8-4-7(11(20)9(15)5-8)6-16-19-12(17-18-13(19)22)10-2-1-3-21-10/h1-6,20H,(H,18,22)/b16-6+ |
InChI Key |
VYGPYHFYGZRXRF-OMCISZLKSA-N |
Isomeric SMILES |
C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
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